molecular formula C22H21FN4O B7716378 2-fluoro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

2-fluoro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

Cat. No. B7716378
M. Wt: 376.4 g/mol
InChI Key: NBACUAXHSSXZHP-UHFFFAOYSA-N
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Description

“2-fluoro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is a chemical compound with the molecular formula C22H21FN4O . It is a derivative of pyrazolo[3,4-b]quinoline .


Molecular Structure Analysis

The molecular structure of “2-fluoro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” can be analyzed using NMR spectroscopy . Unfortunately, the specific details of the molecular structure are not provided in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-fluoro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” can be determined using various analytical techniques. The compound has an average mass of 376.427 Da and a monoisotopic mass of 376.169952 Da .

Future Directions

The future directions for the research on “2-fluoro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” and similar compounds could involve further exploration of their potential as TRK inhibitors . This could include more detailed studies on their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

properties

IUPAC Name

2-fluoro-N-[8-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O/c1-13(2)12-27-21-17(11-15-8-6-7-14(3)19(15)24-21)20(26-27)25-22(28)16-9-4-5-10-18(16)23/h4-11,13H,12H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBACUAXHSSXZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)CC(C)C)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-[(3Z)-8-methyl-1-(2-methylpropyl)-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]benzamide

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